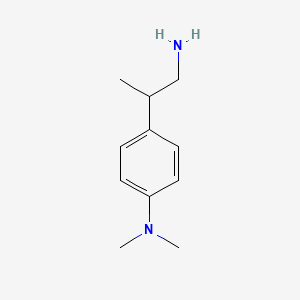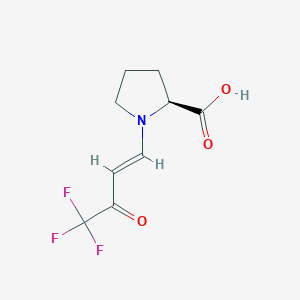
(2S,3S)-1,4-diphenylbutane-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-1,4-diphenylbutane-2,3-diamine is a chiral diamine compound characterized by the presence of two phenyl groups attached to a butane backbone with two amine groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1,4-diphenylbutane-2,3-diamine typically involves the reduction of corresponding diketones or diols. One common method is the asymmetric reduction of 1,4-diphenylbutane-2,3-dione using chiral catalysts or reducing agents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can yield the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or chemoenzymatic processes to achieve high selectivity and yield. These methods often employ engineered enzymes or microbial systems to catalyze the reduction of diketones or diols under mild conditions, making the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-1,4-diphenylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or quinones.
Reduction: Further reduction can yield amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides or aldehydes are used in substitution reactions to form amides or imines.
Major Products
The major products formed from these reactions include diketones, quinones, amides, imines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3S)-1,4-diphenylbutane-2,3-diamine is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals.
Biology
The compound is studied for its potential biological activity, including its role as a building block for biologically active molecules. It may also serve as a model compound for studying enzyme-substrate interactions and chiral recognition.
Medicine
In medicine, this compound derivatives are explored for their therapeutic potential. They may act as intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of polymers, resins, and other materials requiring chiral diamine components. Its applications extend to the manufacture of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2S,3S)-1,4-diphenylbutane-2,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, facilitating or inhibiting biochemical reactions. The pathways involved may include enzyme catalysis, receptor binding, and signal transduction, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-1,4-diphenylbutane-2,3-diamine: The enantiomer of the compound with similar chemical properties but different biological activity.
1,4-diphenylbutane-2,3-dione: The diketone precursor used in the synthesis of the diamine.
1,4-diphenylbutane-2,3-diol: The diol intermediate in the reduction process.
Uniqueness
(2S,3S)-1,4-diphenylbutane-2,3-diamine is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand in asymmetric synthesis sets it apart from other similar compounds, making it valuable in the production of enantiomerically pure substances.
Eigenschaften
Molekularformel |
C16H20N2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
(2S,3S)-1,4-diphenylbutane-2,3-diamine |
InChI |
InChI=1S/C16H20N2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2/t15-,16-/m0/s1 |
InChI-Schlüssel |
MAJWDNIRYJWIQU-HOTGVXAUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


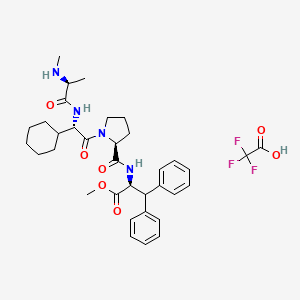
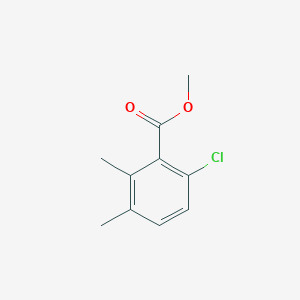
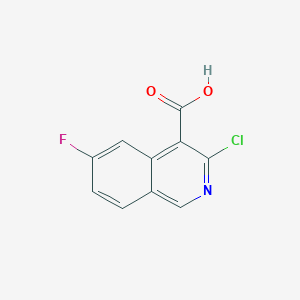
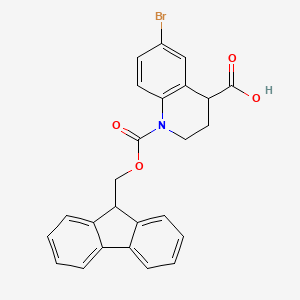

![N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine](/img/structure/B15329451.png)
![N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)
![[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine](/img/structure/B15329462.png)
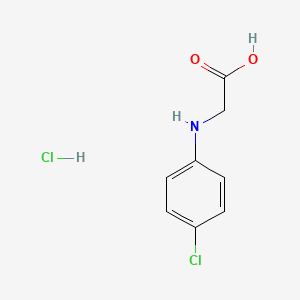
![[(7R,8R,9S,10R,13S,14S,17S)-7-(9-bromononyl)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15329470.png)

